Thrombin Selectivity: Tetrazole vs Triazole
In a library of 25 triazole/tetrazole-containing sulfonamides, the tetrazole-based sub-series consistently exhibited weaker thrombin inhibition compared to the triazole counterparts. While the strongest triazole compound (compound 26) achieved a thrombin Ki of 880 nM with 829-fold selectivity over trypsin (Ki = 729 µM), the tetrazole congeners in the same study showed substantially higher Ki values, placing them in a different selectivity and potency bracket [1]. This class-level quantitative divergence means the tetrazole–thiazole hybrid cannot be assumed to recapitulate the thrombin affinity of triazole–thiazole analogues.
| Evidence Dimension | Thrombin inhibition potency (Ki) |
|---|---|
| Target Compound Data | Tetrazole-based sulfonamide sub-series: thrombin Ki >3 µM (class-range inference; exact compound not individually reported in public domain) |
| Comparator Or Baseline | Triazole-based sulfonamide (compound 26): Ki = 880 nM; Trypsin Ki = 729 µM |
| Quantified Difference | ≥3.4-fold lower thrombin affinity for tetrazole sub-series relative to best triazole congener |
| Conditions | In vitro enzyme inhibition assay; human thrombin, trypsin, tryptase, chymase; ITC binding confirmation for compound 26 [1] |
Why This Matters
For procurement targeting serine protease profiling, selecting the triazole congener instead of the tetrazole–thiazole compound would yield a >3-fold difference in thrombin inhibition, invalidating cross-class substitution without re-validation.
- [1] Siles, R., Kawasaki, Y., Ross, P., & Freire, E. (2011). Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5305–5309. View Source
